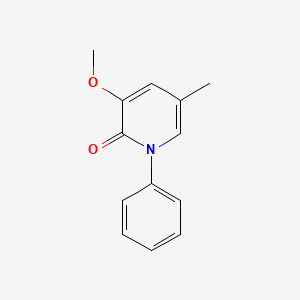
3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one is a heterocyclic aromatic organic compound characterized by a pyridine ring substituted with a methoxy group, a methyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridin-2(1H)-one Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives.
Substitution Reactions: The introduction of the methoxy and methyl groups can be performed using electrophilic substitution reactions. For example, the methoxy group can be introduced using methanol in the presence of a strong acid catalyst.
Phenyl Group Attachment: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
化学反应分析
Types of Reactions: 3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the pyridine ring to form pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions may use strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It has been investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Its derivatives are used in the development of new materials and chemical processes.
作用机制
3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one is similar to other pyridine derivatives, such as 3-Methoxy-5-methylpyridine and 1-Phenyl-2(1H)-pyridinone. its unique combination of substituents provides distinct chemical and biological properties. For instance, the presence of the phenyl group enhances its binding affinity to certain receptors compared to simpler pyridine derivatives.
相似化合物的比较
3-Methoxy-5-methylpyridine
1-Phenyl-2(1H)-pyridinone
3-Methyl-1-phenylpyridin-2(1H)-one
2-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
3-methoxy-5-methyl-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-8-12(16-2)13(15)14(9-10)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDADVYMBCBNIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
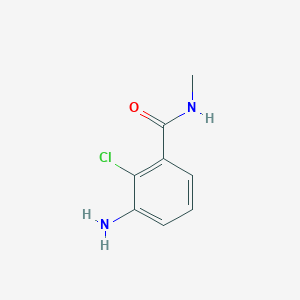
![(6S,8aS)-6-ethylsulfinyl-7,8-bis[(4-methoxyphenoxy)methoxy]-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15354494.png)
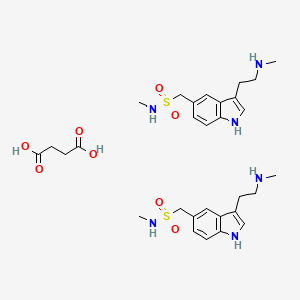
![De(6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) 9-Hydroxy-1-chloro Risperidone-d4](/img/structure/B15354499.png)
![Robenidine-d8 HCl [Bis(phenyl-d4)]](/img/structure/B15354503.png)
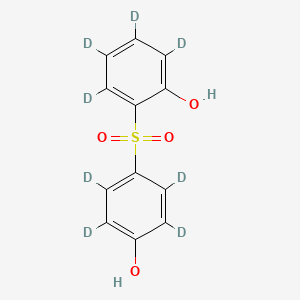
![N-[(2-aminophenyl)methyl]benzamide](/img/structure/B15354512.png)
![1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine](/img/structure/B15354514.png)
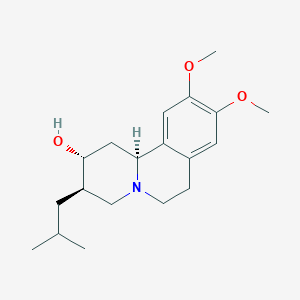
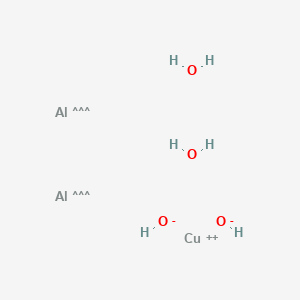
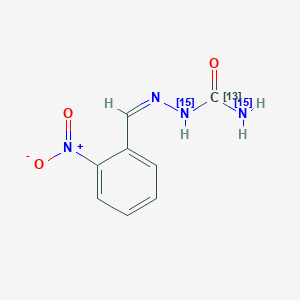
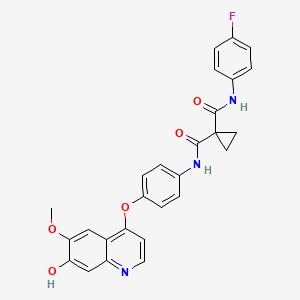
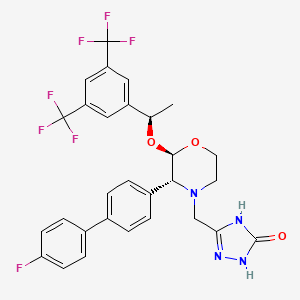
![(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B15354580.png)
